3-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Description

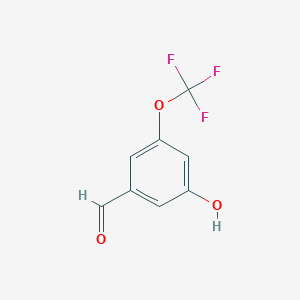

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 3-position and a trifluoromethoxy group at the 5-position

Propriétés

IUPAC Name |

3-hydroxy-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZPCRXCUBKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the hydroxyl group onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,5-dihydroxybenzaldehyde is reacted with trifluoromethoxy reagents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.

Reduction: 3-Hydroxy-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 3-Hydroxy-5-(trifluoromethoxy)benzoic acid |

| Reduction | NaBH4, LiAlH4 | 3-Hydroxy-5-(trifluoromethoxy)benzyl alcohol |

| Substitution | Amines, Thiols | Various substituted derivatives |

Biology

The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to penetrate cell membranes due to the lipophilicity imparted by the trifluoromethyl group allows it to interact effectively with biological targets.

Medicine

Research indicates potential therapeutic properties of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde, particularly in anti-inflammatory and anticancer activities.

- Antioxidant Activity : Studies show that compounds similar to this one exhibit significant antioxidant properties, with IC50 values indicating strong inhibition of DPPH free radicals.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 0.85 |

| 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde | Comparable results observed in studies |

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which could be beneficial for treating neurodegenerative diseases.

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| Hydrazone derivative | 46.8 - 137.7 | 63.6 - 881.1 |

Antioxidant Assay

A comparative study assessed the antioxidant efficacy of various trifluoromethyl-substituted compounds, revealing that those similar to 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde exhibited IC50 values comparable to known antioxidants like ascorbic acid .

Neuroprotective Studies

Research into hydrazone derivatives of this compound indicated promising results in inhibiting cholinesterases, suggesting potential applications in neuroprotective therapies against diseases like Alzheimer's .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired effects in therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

- 5-Fluorosalicylaldehyde

- 5-Chlorosalicylaldehyde

Uniqueness

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the hydroxyl and trifluoromethoxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Activité Biologique

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group and a trifluoromethoxy group on a benzaldehyde ring. Its unique chemical structure imparts significant biological activities, making it an important subject of study in medicinal chemistry and pharmacology. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H5F3O3

- Molecular Weight : 212.12 g/mol

- IUPAC Name : 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde

The compound's structure features a hydroxyl group (-OH) at the 3-position and a trifluoromethoxy group (-O-CF3) at the 5-position of the benzene ring, which significantly influences its reactivity and biological interactions.

Research suggests that 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde interacts with various biochemical pathways, potentially affecting cellular processes related to inflammation, cancer progression, and neuroprotection.

Target Pathways

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown inhibition of enzymes involved in cancer metabolism, suggesting potential anticancer properties.

- Neuroprotective Effects : Investigations indicate possible neuroprotective mechanisms through modulation of neurotransmitter systems.

Anticancer Properties

A study evaluated the cytotoxic effects of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver) | 15.4 | |

| MCF-7 (Breast) | 22.8 | |

| MDA-MB-231 (Breast) | 18.6 | |

| HeLa (Cervical) | 20.1 |

These findings indicate that the compound possesses significant cytotoxic activity against various cancer types, highlighting its potential as an anticancer agent.

Antioxidant Activity

In vitro studies demonstrated that 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde effectively scavenges free radicals, contributing to its antioxidant capacity. This activity was measured using DPPH and ABTS assays, with results indicating a potent ability to reduce oxidative stress in cellular models.

Case Studies

- Study on Neuroprotection : A recent investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde significantly reduced neuronal cell death and improved cell viability compared to untreated controls .

- Inflammation Model : Another study assessed the anti-inflammatory properties of the compound in lipopolysaccharide (LPS)-induced macrophages. The findings revealed that it inhibited pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory diseases .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.